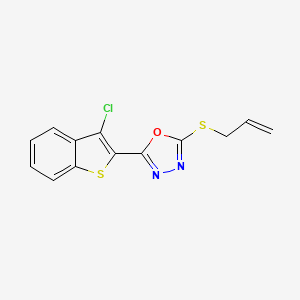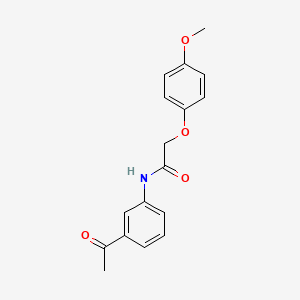![molecular formula C14H14Cl2N2OS B4836065 N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4836065.png)
N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea
Vue d'ensemble
Description
N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted urea herbicides and is known for its high effectiveness and low toxicity. In
Mécanisme D'action
N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea acts by inhibiting the photosystem II complex in plants, which is responsible for the production of oxygen during photosynthesis. It binds to the D1 protein in the photosystem II complex, which prevents the transfer of electrons from water to the photosystem II complex. This leads to a reduction in the production of ATP and NADPH, which are essential for the synthesis of glucose in plants.
Biochemical and physiological effects:
N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea has been found to have both acute and chronic toxicity in animals, including humans. Acute toxicity can lead to symptoms such as nausea, vomiting, and abdominal pain, while chronic exposure can lead to damage to the liver, kidneys, and nervous system. N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea has also been found to have endocrine-disrupting effects, which can lead to reproductive and developmental abnormalities in animals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea is a highly effective herbicide that is widely used in agriculture. It is also relatively inexpensive and easy to synthesize, which makes it a popular choice for lab experiments. However, its toxicity and potential for environmental contamination make it important to handle with care and dispose of properly.
Orientations Futures
There are several areas of future research that could be explored with N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea. One area of interest is the development of new herbicides that are more effective and less toxic than N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea. Another area of research is the investigation of the potential use of N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells. Additionally, more research is needed to understand the long-term effects of N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea exposure on human health and the environment.
Applications De Recherche Scientifique
N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. It works by inhibiting photosynthesis in plants, which leads to a reduction in chlorophyll content and ultimately, the death of the plant. N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea has also been investigated for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
Propriétés
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8-3-4-11(10(15)7-8)18-14(19)17-9(2)12-5-6-13(16)20-12/h3-7,9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLXFWWUKSCQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(C)C2=CC=C(S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorobenzyl)thio]-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4835990.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4835998.png)
![1-(2,6-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B4836005.png)

![2-[3-(4-bromo-2-chlorophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4836037.png)
![4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4836044.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B4836051.png)
![methyl 2-(1,3-benzodioxol-5-yl)-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4836059.png)
![5'-[(2-thienylcarbonyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B4836068.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4836083.png)

![1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one](/img/structure/B4836103.png)
